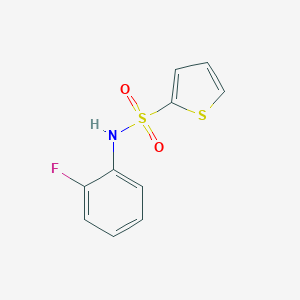
N-(2-fluorophenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as 'FTS' and has been studied extensively for its unique chemical properties and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)thiophene-2-sulfonamide can reduce inflammation in animal models of rheumatoid arthritis and psoriasis. It has also been shown to have a low toxicity profile, making it a potentially safe drug for human use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)thiophene-2-sulfonamide is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop new drugs based on this compound.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)thiophene-2-sulfonamide. One potential direction is to further investigate its mechanism of action to better understand how it works and how it can be used to develop new drugs. Another potential direction is to study the compound's potential applications in the treatment of other diseases, such as cancer and neurological disorders. Additionally, researchers may explore the use of N-(2-fluorophenyl)thiophene-2-sulfonamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)thiophene-2-sulfonamide involves the reaction of 2-fluorothiophene with chlorosulfonic acid and ammonia gas. The resulting product is then purified using column chromatography to obtain a pure form of FTS.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)thiophene-2-sulfonamide has been studied for its potential applications in the development of new drugs for the treatment of various diseases. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propiedades
Nombre del producto |
N-(2-fluorophenyl)thiophene-2-sulfonamide |
|---|---|
Fórmula molecular |
C10H8FNO2S2 |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8FNO2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H |
Clave InChI |
MURSSUJNTVBYDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)F |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{[5-(diethylamino)furan-2-yl]methylidene}-1-(4-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299150.png)
![2-{2,5-dimethyl-3-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299151.png)
![(5E)-5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299152.png)
![2-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299154.png)
![2-(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299156.png)
![2-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299158.png)
![2,6-Bis(4-fluorobenzyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B299160.png)
![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)